1,2,3,4-tetrahydro-3-Isoquinolineacetic acid
Description
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYIBCOJRFOBDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625304 | |
| Record name | (1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544456-02-2 | |
| Record name | (1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification and Amide Formation
The preparation of 1,2,3,4-tetrahydro-3-isoquinolineacetic acid often begins with esterification of a carboxylic acid precursor. In one protocol, a compound of formula 1 undergoes reaction with methanol in the presence of sulfuric acid (5 mol%) at 50–80°C . This step facilitates the removal of water via distillation, driving the reaction to completion. The ester intermediate (formula 2) is subsequently reacted with 2-(3,4-dimethoxy-phenyl)-ethylamine in a toluene-heptane solvent system (4:1 ratio) at 0–20°C . This amide formation step is critical for introducing the tetrahydroisoquinoline backbone.
Key Parameters
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Catalyst : Sulfuric acid (5 mol%)
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Solvent : Methanol (esterification); toluene-heptane (amide formation)
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Temperature : 50–80°C (esterification); 0–20°C (amide formation)
Cyclization via Phosphorus Oxychloride
Cyclization of the amide intermediate into the tetrahydroisoquinoline core is achieved using phosphorus oxychloride (1.5 equivalents) in toluene at 80–100°C . This step generates a mesylate salt (compound 4*mesylate), which is isolated by cooling the reaction mixture to 0–10°C and filtering. The use of aromatic solvents like toluene ensures optimal solubility, while controlled pH adjustments (7–8) during workup prevent decomposition .
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Phosphorus oxychloride (1.5 eq) |
| Solvent | Toluene |
| Temperature | 80–100°C (reflux) |
| Workup pH | 7–8 (NaOH adjustment) |
| Isolation Method | Crystallization at 0–10°C |
This method achieves >90% conversion, with the mesylate salt serving as a stable intermediate for subsequent steps .
Enantiomeric Purification via Acetate Salt Formation
To obtain enantiomerically pure this compound, the free base is treated with acetic acid (1.0 equivalent) in a toluene-heptane system . The acetate salt crystallizes preferentially, enabling separation of the (R)-enantiomer. This step is conducted at -10–55°C, with slower cooling rates (0–10°C) enhancing crystal purity .
Optimization Data
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Equivalents of Acetic Acid : 1.0 (optimal)
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Solvent Ratio : Toluene-heptane (4:1)
Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis
The classical Pictet-Spengler reaction, which condenses β-arylethylamines with carbonyl compounds, has been adapted for synthesizing tetrahydroisoquinoline derivatives . For 3-isoquinolineacetic acid, this involves reacting phenylethylamine analogs with glyoxylic acid under acidic conditions. Concentrated hydrochloric acid or methanesulfonic acid catalyzes the cyclization, with yields reaching 70–75% .
Mechanistic Insights
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Imine Formation : The amine reacts with the carbonyl group to form an imine intermediate.
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Cyclization : Acid catalysis promotes electrophilic aromatic substitution, forming the six-membered ring.
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Rearomatization : Loss of water regenerates the aromatic system, yielding the tetrahydroisoquinoline core .
Reductive Amination and Hydrogenation
Alternative routes employ reductive amination of keto-acids with amines under hydrogen pressure (5 bar) . For example, a solution of imine 4 in dichloroethane (DCE) and hexane is hydrogenated using a palladium catalyst at 40–60°C. This method achieves 95% conversion within 12 hours, with the product isolated via azeotropic distillation .
Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5 wt%) |
| Pressure | 5 bar H₂ |
| Solvent | DCE-hexane (3:1) |
| Temperature | 40–60°C |
| Reaction Time | 12 hours |
Large-Scale Industrial Synthesis
Industrial protocols emphasize solvent recycling and cost efficiency. In one process, the final product is isolated as the hydrochloride salt by adding aqueous HCl to the free base solution, followed by azeotropic distillation with 2-propanol . The hydrochloride salt crystallizes upon cooling, achieving >99% purity after washing with methyl isobutyl ketone (MIBK)-2-propanol mixtures .
Scale-Up Data
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Batch Size : 10 kg (free base)
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Solvent Recovery : 90% toluene recycled
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Purity : >99% (HPLC)
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of key synthesis routes:
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | 85 | 95 | High | Excellent |
| Pictet-Spengler | 75 | 90 | Moderate | Good |
| Reductive Amination | 95 | 99 | Low | Moderate |
| Industrial Hydrochloride Process | 70 | 99 | High | Excellent |
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation and reduction .
- Peptide Synthesis : It is employed in the design and synthesis of peptides and peptidomimetics due to its ability to mimic proline's structural features while providing rigidity similar to phenylalanine or tyrosine .
Biology
- Biological Activity : Research indicates that derivatives of this compound exhibit antimicrobial and neuroprotective effects. These properties make it a candidate for further investigation in treating various diseases .
- Neurodegenerative Disorders : Studies are ongoing to assess its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology .
Medicine
- Therapeutic Agent : The compound has been explored for its potential role in treating obesity and sleep disorders by acting on orexin receptors . Additionally, it has shown promise in managing pain associated with conditions like neuropathy and postoperative recovery .
- Drug Development : Various studies have highlighted the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives that act as selective agonists for specific receptors (e.g., melanocortin-4 receptor), indicating its potential in drug discovery .
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| Synthesis of Novel Derivatives | Novel derivatives showed enhanced activity against specific biological targets compared to the parent compound. | Drug development for neurodegenerative disorders. |
| Peptidomimetics Design | This compound was incorporated into peptide structures to improve stability and efficacy. | Therapeutic peptides for cancer treatment. |
| Orexin Receptor Antagonism | Compounds derived from this acid exhibited antagonistic effects on orexin receptors, suggesting their utility in obesity management. | Potential treatment for obesity and sleep disorders. |
Industrial Applications
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or protection of neuronal cells .
Comparison with Similar Compounds
Structural Analogues of Tetrahydroisoquinoline Derivatives
The table below summarizes key structural analogues and their distinguishing features:
Biological Activity
1,2,3,4-Tetrahydro-3-isoquinolineacetic acid (THIQAA) is a compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article synthesizes current research findings on the biological activity of THIQAA, highlighting its potential therapeutic applications in neurodegenerative diseases, cancer, and other health conditions.
Chemical Structure and Properties
THIQAA is characterized by a tetrahydroisoquinoline core structure with an acetic acid side chain. This unique configuration contributes to its interaction with various biological targets.
Neuroprotective Effects
Recent studies have demonstrated that THIQAA exhibits neuroprotective properties, particularly in models of Alzheimer's disease (AD). A derivative of THIQAA was shown to diminish amyloid-beta (Aβ42) toxicity in Drosophila models of AD. This compound improved motor functions and extended lifespan by rescuing phenotypic defects associated with Aβ42 exposure. Additionally, RNA sequencing revealed downregulation of immune response pathways following treatment with THIQAA derivatives, suggesting a potential role in modulating neuroinflammation .
Anticancer Properties
THIQAA and its derivatives have been investigated for their anticancer potential. Research indicates that certain substituted THIQAA compounds can inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. For instance, a study reported that specific derivatives exhibited binding affinities to Bcl-2 and Mcl-1 proteins, leading to significant anti-proliferative effects against various cancer cell lines. Notably, one compound induced apoptosis and caspase-3 activation in Jurkat cells in a dose-dependent manner .
The biological activity of THIQAA is attributed to its ability to interact with specific proteins and pathways involved in cell survival and apoptosis. For instance:
- Neuroprotection : THIQAA modulates the aggregation of neurotoxic proteins like Aβ42, thereby protecting neuronal cells from degeneration.
- Anticancer Activity : By inhibiting Bcl-2 family proteins, THIQAA promotes apoptosis in cancer cells, which is crucial for developing new cancer therapies.
Case Studies
Structural Activity Relationship (SAR)
The effectiveness of THIQAA derivatives can often be linked to their structural characteristics. Variations in substituents on the isoquinoline core can significantly influence their binding affinity and biological activity. For example, modifications that enhance lipophilicity tend to improve cellular uptake and efficacy against target proteins .
Q & A
Q. What are the key methodological considerations for synthesizing 1,2,3,4-tetrahydro-3-isoquinolineacetic acid derivatives?
Synthesis typically involves alkylation strategies and functional group manipulation. For example, a concise method utilizes sequential C-alkylation and N-alkylation of glycine anions with α,α'-dibromo-o-xylenes to construct the tetrahydroisoquinoline core . Post-synthesis, purification via crystallization or chromatography (e.g., reverse-phase HPLC) is critical to isolate high-purity products. Quality control measures, such as NMR and mass spectrometry (MS), ensure structural fidelity .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
Characterization requires a multi-technique approach:
- IUPAC naming and stereochemistry : Use PubChem-derived InChI keys (e.g.,
BWKMGYQJPOAASG-VIFPVBQESA-Nfor the (3S)-enantiomer) to verify stereochemical configuration . - Spectroscopic analysis : Employ H/C NMR to confirm proton environments and carbon frameworks, complemented by high-resolution MS for molecular weight validation .
- X-ray crystallography : Resolve absolute stereochemistry in crystalline derivatives, such as ethyl ester hydrochlorides .
Q. What solvent systems and reaction conditions optimize yield in synthetic routes?
Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for alkylation steps due to their ability to stabilize intermediates. Reaction temperatures between 60–80°C balance kinetics and side-product suppression. Acidic workup (e.g., HCl) is often used to precipitate hydrochloride salts, enhancing yield .
Advanced Research Questions
Q. How does substitution at the 3-position influence biological activity and conformational stability?
The 3-carboxylic acid group is a critical pharmacophore. Substitution with constrained moieties (e.g., methyl esters or aminomethyl groups) alters conformational flexibility, favoring β-bend or helical structures in peptide analogues. This impacts receptor binding; for example, (R)-enantiomers show enhanced affinity in neurotransmitter analogue studies . Comparative SAR studies with 5-methyl or 7-carboxy derivatives reveal that electron-withdrawing groups enhance metabolic stability but may reduce membrane permeability .
Q. What advanced analytical techniques are used to study metal complexation equilibria with this compound?
Potentiometric titration coupled with UV-VIS spectroscopy quantifies stability constants () for complexes with transition metals like Cu(II) or Ni(II). Solution calorimetry provides thermodynamic data (, ) to assess binding energetics. For example, replacing histidine with tetrahydroisoquinoline-3-carboxylic acid in tripeptide analogues reduces metal affinity due to altered chelation geometry .
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from enantiomeric purity or solvent effects. For instance:
- Enantiomeric bias : (S)- vs. (R)-configurations may exhibit opposing activities in receptor assays. Chiral HPLC or enzymatic resolution ensures enantiopurity .
- Solvent artifacts : DMSO, commonly used in bioassays, can oxidize tetrahydroisoquinoline derivatives. Control experiments with alternative solvents (e.g., ethanol) are recommended .
Q. What strategies improve the stability of this compound under physiological conditions?
- Prodrug design : Esterification of the carboxylic acid (e.g., methyl or ethyl esters) enhances plasma stability. Hydrolysis in vivo regenerates the active form .
- Salt formation : Hydrochloride salts improve crystallinity and shelf-life, as seen in ethyl ester derivatives .
- Structural rigidification : Introducing sp³-hybridized carbons (e.g., tetrahydroisoquinoline core) reduces oxidative degradation compared to fully aromatic analogues .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
